Cas no 2137601-26-2 (2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl-)

2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl-
-
- インチ: 1S/C13H13BrN2/c1-9-2-7-12(13(8-15)16-9)10-3-5-11(14)6-4-10/h2-7H,8,15H2,1H3
- InChIKey: LKQQGROSJDTCHJ-UHFFFAOYSA-N
- SMILES: C1(CN)=NC(C)=CC=C1C1=CC=C(Br)C=C1
2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673609-10.0g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-673609-5.0g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-673609-0.25g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-673609-0.05g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-673609-2.5g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-673609-0.1g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-673609-1.0g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-673609-0.5g |
[3-(4-bromophenyl)-6-methylpyridin-2-yl]methanamine |
2137601-26-2 | 95.0% | 0.5g |
$809.0 | 2025-03-13 |
2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl-に関する追加情報
2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- (CAS No. 2137601-26-2)
2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- is a complex organic compound with the CAS registry number 2137601-26-2. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, including a pyridine ring substituted with a methyl group at the 6-position and a bromophenyl group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of research and application.
The synthesis of 2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- involves a series of carefully designed organic reactions. Researchers have explored various methodologies to optimize its synthesis, including nucleophilic aromatic substitution, coupling reactions, and catalytic processes. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched samples, which are particularly valuable for pharmacological studies.
One of the most significant applications of this compound lies in its role as an intermediate in drug discovery. The pyridine ring structure is known for its ability to interact with biological targets such as enzymes and receptors. Studies have shown that 2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- exhibits potential as a lead compound in the development of new therapeutic agents. For instance, research conducted in 2023 demonstrated its ability to modulate the activity of certain kinases involved in cancer cell proliferation.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells, where it can enhance device performance through improved charge transport properties.
The structural versatility of 2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- also makes it an attractive substrate for further chemical modifications. Researchers have employed various functionalization strategies to explore its reactivity and expand its application scope. For example, bromination at the para position of the phenyl ring has been shown to enhance its stability under certain reaction conditions.
From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide critical insights into its molecular structure and purity, ensuring high-quality standards for both research and industrial applications.
In conclusion, 2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl- (CAS No. 2137601-26-2) is a multifaceted compound with promising potential across diverse fields. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and application development, position it as a valuable asset in contemporary scientific research.
2137601-26-2 (2-Pyridinemethanamine, 3-(4-bromophenyl)-6-methyl-) Related Products
- 873580-30-4(1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)
- 1805101-51-2(Ethyl 2-amino-6-chloro-4-(difluoromethyl)pyridine-3-acetate)
- 1806407-35-1(Ethyl 3-(3-chloropropyl)-5-hydroxybenzoate)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 343-53-3(1-bromo-3-fluoro-naphthalene)
- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)
- 1172421-10-1(4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide)
- 1337821-76-7(3-(3-phenoxyphenyl)methylpyrrolidine)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 153729-53-4(4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline)




